![molecular formula C18H20N2O5S2 B284828 ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE](/img/structure/B284828.png)
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE is a complex organic compound with the molecular formula C18H20N2O5S2 and a molecular weight of 408.49 g/mol . This compound is characterized by the presence of a thienylsulfonyl group, a tetrahydroisoquinoline moiety, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. The thienylsulfonyl group is introduced through sulfonylation reactions, and the final step involves the esterification of the carboxyl group with ethanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group may play a crucial role in binding to active sites, while the tetrahydroisoquinoline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE can be compared with similar compounds such as:
Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)propanoate: Similar structure but with a propanoate ester group instead of acetate.
Methyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate: Similar structure but with a methyl ester group instead of ethyl.
Ethyl ({[2-(2-benzylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate: Similar structure but with a benzylsulfonyl group instead of thienylsulfonyl.
Eigenschaften
Molekularformel |
C18H20N2O5S2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
ethyl 2-[(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H20N2O5S2/c1-2-25-16(21)11-19-18(22)15-10-13-6-3-4-7-14(13)12-20(15)27(23,24)17-8-5-9-26-17/h3-9,15H,2,10-12H2,1H3,(H,19,22) |
InChI-Schlüssel |
XSYQUIVNJJABLP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


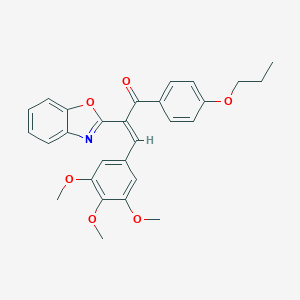
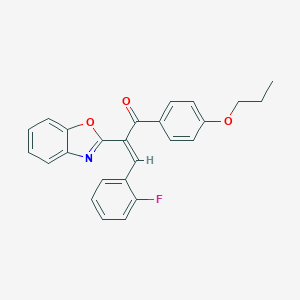
![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
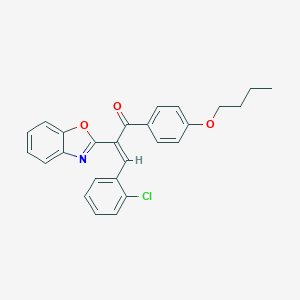
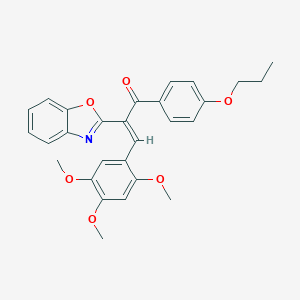
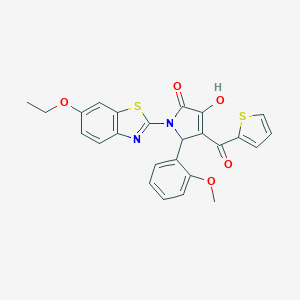
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)
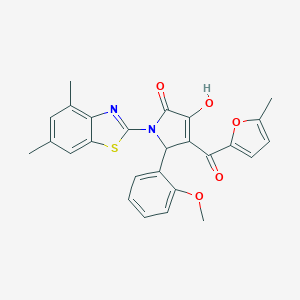
![4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
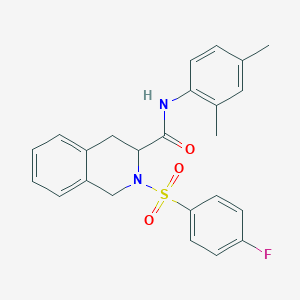
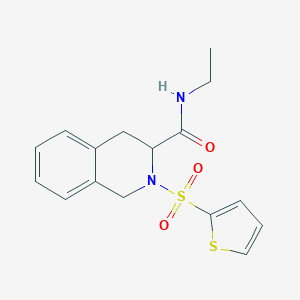
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)
